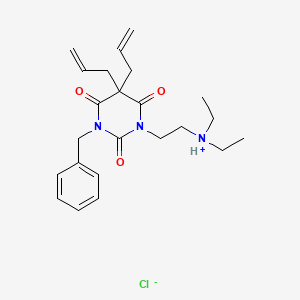
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of barbituric acid, followed by the introduction of allyl, benzyl, and diethylaminoethyl groups through a series of chemical reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学研究应用
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Barbituric acid: The parent compound, known for its use in barbiturate synthesis.
5,5-Diallylbarbituric acid: A derivative with similar structural features.
1-Benzylbarbituric acid: Another derivative with a benzyl group attached.
Uniqueness
Barbituric acid, 5,5-diallyl-1-benzyl-3-(2-(diethylamino)ethyl)-, hydrochloride is unique due to the combination of functional groups attached to the barbituric acid core. This combination imparts specific chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
3625-21-6 |
|---|---|
分子式 |
C23H32ClN3O3 |
分子量 |
434.0 g/mol |
IUPAC 名称 |
2-[3-benzyl-2,4,6-trioxo-5,5-bis(prop-2-enyl)-1,3-diazinan-1-yl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H31N3O3.ClH/c1-5-14-23(15-6-2)20(27)25(17-16-24(7-3)8-4)22(29)26(21(23)28)18-19-12-10-9-11-13-19;/h5-6,9-13H,1-2,7-8,14-18H2,3-4H3;1H |
InChI 键 |
JMRQMEXAHPDOPY-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C(=O)C(C(=O)N(C1=O)CC2=CC=CC=C2)(CC=C)CC=C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


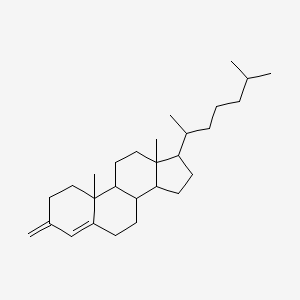
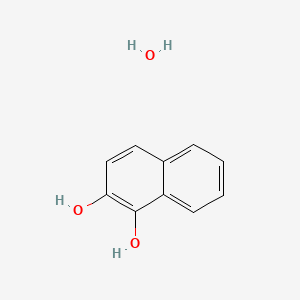
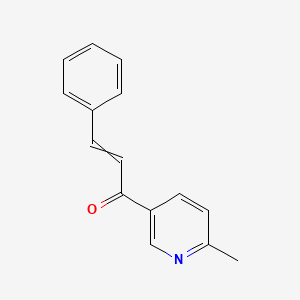
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
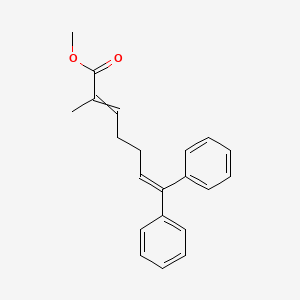
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
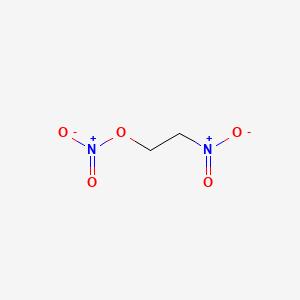
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
